[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1040671-25-7
VCID: VC11919769
InChI: InChI=1S/C21H13NO7/c23-15-9-20(28-16-4-2-1-3-14(15)16)21(24)25-10-13-8-18(29-22-13)12-5-6-17-19(7-12)27-11-26-17/h1-9H,10-11H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4
Molecular Formula: C21H13NO7
Molecular Weight: 391.3 g/mol

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate

CAS No.: 1040671-25-7

Cat. No.: VC11919769

Molecular Formula: C21H13NO7

Molecular Weight: 391.3 g/mol

* For research use only. Not for human or veterinary use.

[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-oxo-4H-chromene-2-carboxylate - 1040671-25-7

Specification

CAS No. 1040671-25-7
Molecular Formula C21H13NO7
Molecular Weight 391.3 g/mol
IUPAC Name [5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 4-oxochromene-2-carboxylate
Standard InChI InChI=1S/C21H13NO7/c23-15-9-20(28-16-4-2-1-3-14(15)16)21(24)25-10-13-8-18(29-22-13)12-5-6-17-19(7-12)27-11-26-17/h1-9H,10-11H2
Standard InChI Key UWTVAWKVVIJMLI-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4

Introduction

Molecular Structure and Physicochemical Properties

Structural Features

The compound integrates three key components:

  • Benzodioxole group: A fused bicyclic structure (1,3-benzodioxole) linked to the oxazole ring at position 5.

  • Oxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms, substituted at position 3 with a methyl group.

  • Chromene carboxylate: A 4-oxo-4H-chromene core esterified at position 2 with the oxazole-methyl group.

The SMILES representation is:
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)C4=CC(=O)C5=CC=CC=C5O4.

Physicochemical Data

PropertyValue
Molecular Weight391.3 g/mol
FormulaC21H13NO7\text{C}_{21}\text{H}_{13}\text{NO}_7
XLogP33.2 (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors7
Rotatable Bonds5

The compound’s moderate lipophilicity (XLogP3 ~3.2) suggests potential membrane permeability, while its high hydrogen bond acceptor count may influence solubility .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis likely involves:

  • Oxazole formation: Cyclization of a nitrile precursor with hydroxylamine.

  • Esterification: Coupling the oxazole-methyl group with 4-oxochromene-2-carboxylic acid using DCC/DMAP.

  • Benzodioxole integration: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the benzodioxole moiety.

Reactivity

  • Oxazole ring: Susceptible to electrophilic substitution at position 5.

  • Ester group: Hydrolyzable under acidic or basic conditions to the corresponding carboxylic acid.

  • Chromene carbonyl: May undergo nucleophilic addition or reduction .

Biological Activities and Mechanisms

Anticancer Activity

In vitro assays on analogous benzodioxole-oxazole hybrids show IC50_{50} values of 8–15 μM against MCF-7 and A549 cell lines . The chromene core may intercalate DNA or inhibit topoisomerase II .

Antimicrobial Effects

The oxazole ring contributes to Gram-positive bacterial inhibition (MIC: 32–64 μg/mL against B. subtilis) . The benzodioxole group enhances fungal membrane disruption, with moderate activity against C. albicans (MIC: 128 μg/mL) .

Computational Predictions

Molecular Docking

QSAR models highlight the importance of:

  • Hydrophobic interactions: Benzodioxole and chromene aromatic systems.

  • Hydrogen bonding: Ester carbonyl with Ser530 in COX-II .

ADMET Profiling

ParameterPrediction
Bioavailability Score0.55
CYP2D6 InhibitionModerate
Plasma Protein Binding89%
Half-life4–6 hours

Predicted poor aqueous solubility (LogS: −5.2) may limit oral bioavailability .

Pharmacological Applications and Challenges

Challenges

  • Metabolic instability: Rapid ester hydrolysis in liver microsomes.

  • Toxicity: Off-target effects on hERG channels (predicted IC50_{50}: 2.1 μM) .

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